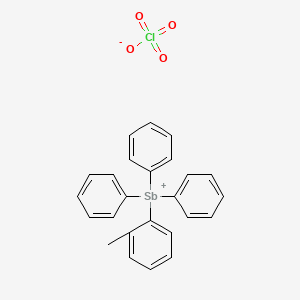
(2-Methylphenyl)(triphenyl)stibanium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylphenyl)(triphenyl)stibanium perchlorate is an organometallic compound that contains antimony as the central metal atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)(triphenyl)stibanium perchlorate typically involves the reaction of triphenylstibine with 2-methylphenyl chloride in the presence of a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Ph3Sb+2-MethylphenylCl→(2-Methylphenyl)(triphenyl)stibanium perchlorate
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve high yields and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylphenyl)(triphenyl)stibanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) compounds, while reduction may produce antimony(III) species.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Methylphenyl)(triphenyl)stibanium perchlorate is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for forming carbon-antimony bonds and for catalyzing specific reactions.
Biology
In biological research, the compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological molecules and disrupt cellular processes makes it a candidate for developing new antibiotics.
Medicine
The compound’s potential medicinal applications include its use in developing drugs for treating infections and other diseases. Its unique mechanism of action and ability to target specific molecular pathways are of particular interest.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its role as a catalyst in polymerization reactions and other industrial processes is well-documented.
Mecanismo De Acción
The mechanism by which (2-Methylphenyl)(triphenyl)stibanium perchlorate exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can disrupt cellular membranes, leading to cell lysis and death.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylstibine: A related compound with similar chemical properties but lacking the 2-methylphenyl group.
Triphenylphosphine: A phosphorus analog with similar reactivity and applications.
Triphenylarsine: An arsenic analog with comparable chemical behavior.
Uniqueness
(2-Methylphenyl)(triphenyl)stibanium perchlorate is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve.
Propiedades
Número CAS |
93600-78-3 |
|---|---|
Fórmula molecular |
C25H22ClO4Sb |
Peso molecular |
543.6 g/mol |
Nombre IUPAC |
(2-methylphenyl)-triphenylstibanium;perchlorate |
InChI |
InChI=1S/C7H7.3C6H5.ClHO4.Sb/c1-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;2-1(3,4)5;/h2-5H,1H3;3*1-5H;(H,2,3,4,5);/q;;;;;+1/p-1 |
Clave InChI |
QKZRNUVLAYJXOB-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=CC=C1[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


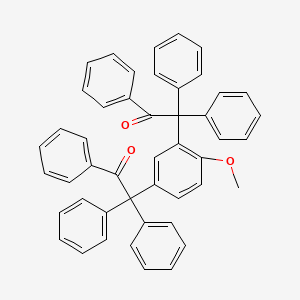


![1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14350934.png)
![Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate](/img/structure/B14350939.png)
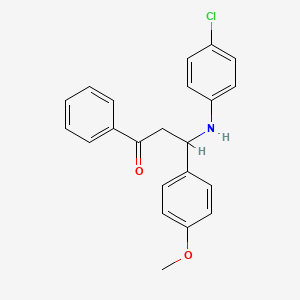
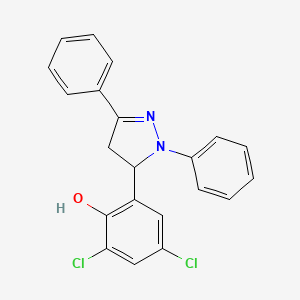
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
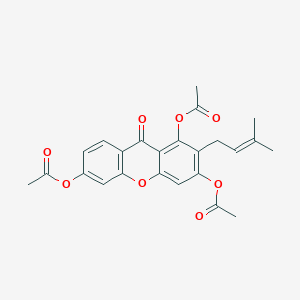
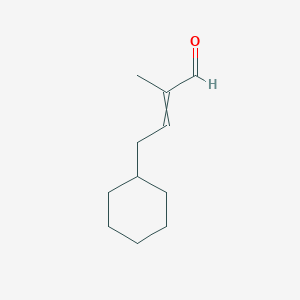
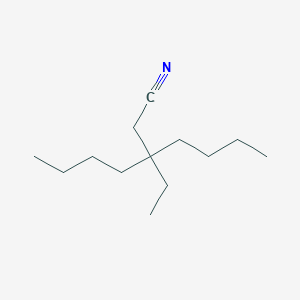

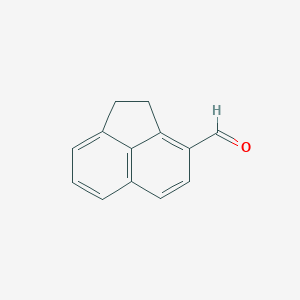
![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
